Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a chemical compound that features a triazine ring substituted with dimethoxy groups and a benzyl carbamate moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), have been used as cross-linking agents in the development of carboxymethyl cellulose (cmc) films .
Mode of Action
The compound interacts with its targets through a condensation reaction. DMTMM, a structurally similar compound, has been used as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides .
Result of Action
The compound’s action results in the formation of amides from carboxylic acids and amines . In the context of CMC films, the presence of DMTMM effectively improved various properties of the films, including moisture uptake, moisture content, water vapour permeability, water solubility, and oil resistance .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, in the development of CMC films, the physical-mechanical properties of the films were influenced by different weight percentages of DMTMM and glycerol .
Biochemical Analysis
Biochemical Properties
It is also used as a condensing agent in the coupling of amino acids .
Molecular Mechanism
The molecular mechanism of Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate involves the formation of sterically bulky diastereoisomers when used as a condensing agent in the coupling of amino acids . This results in the amino group of the amino acid derivative being introduced in the triazine unit of the compound .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and not hygroscopic , suggesting that it may have good stability over time.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: It can act as a condensing agent in the formation of amides from carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine and solvents such as chloroform, tetrahydrofuran, and methanol. Reaction conditions typically involve room temperature to slightly elevated temperatures, depending on the specific transformation.
Major Products
The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives, depending on the nucleophile used in the reaction .
Scientific Research Applications
Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:
Organic Synthesis: It is used as a reagent for the activation of carboxylic acids in the synthesis of amides, esters, and anhydrides.
Peptide Synthesis: It is employed in solid-phase peptide synthesis for the formation of peptide bonds.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for similar applications in organic synthesis and peptide coupling.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor for the synthesis of various triazine derivatives.
Uniqueness
Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other triazine derivatives. Its ability to act as a versatile condensing agent makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
benzyl N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5/c1-24-14-19-12(20-15(21-14)25-2)8-17-13(22)9-18-16(23)26-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQWXKYMQXYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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